Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl-
Overview
Description
Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and molecular biology. This compound is characterized by its unique structure, which includes a hexanamide backbone and a substituted acridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- typically involves multiple steps. One common method starts with the preparation of the acridine derivative. The acridine core can be synthesized through a series of reactions, including nitration, reduction, and cyclization. The 6-chloro-2-methoxy substitution is introduced via electrophilic aromatic substitution reactions.
The final step involves the coupling of the acridine derivative with hexanamide. This is usually achieved through amide bond formation using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine quinones, while reduction can produce amino-substituted acridines.
Scientific Research Applications
Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of DNA interactions and as a staining agent for nucleic acids.
Medicine: Investigated for its potential anticancer properties and as an inhibitor of specific enzymes.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- involves its interaction with biological macromolecules. The compound intercalates into DNA, disrupting the normal function of the nucleic acid. This intercalation inhibits transcription and replication processes, leading to cell death. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Quinacrine: An acridine derivative with antimalarial and anticancer properties.
Acriflavine: Another acridine compound used as an antiseptic and in cancer research.
Proflavine: Known for its antibacterial and antiviral activities.
Uniqueness
Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness enhances its binding affinity to DNA and other biological targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
6-[(6-chloro-2-methoxyacridin-9-yl)amino]-N-methylhexanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-23-20(26)6-4-3-5-11-24-21-16-9-7-14(22)12-19(16)25-18-10-8-15(27-2)13-17(18)21/h7-10,12-13H,3-6,11H2,1-2H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKCMAITFKJPKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998645 | |
Record name | 6-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N-methylhexanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77431-60-8 | |
Record name | Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077431608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N-methylhexanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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